molecular formula C9H14F3NO3S B7187082 N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide

N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide

Cat. No.: B7187082
M. Wt: 273.27 g/mol
InChI Key: ZCWITIADHDUSGZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide is a chemical compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3S/c10-9(11,12)4-3-8(14)13-7-2-1-5-17(15,16)6-7/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWITIADHDUSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide typically involves the reaction of 1,1-dioxothiane with 4,4,4-trifluorobutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The trifluorobutanamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide
  • N-(1,1-dioxothian-3-yl)propanamide
  • N-(1,1-dioxothian-3-yl)-2-pyridin-4-ylsulfanylacetamide

Uniqueness

N-(1,1-dioxothian-3-yl)-4,4,4-trifluorobutanamide stands out due to its trifluorobutanamide moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial. Additionally, the presence of the dioxothianyl group enhances its potential for interactions with biological targets, making it a promising candidate for further research and development.

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